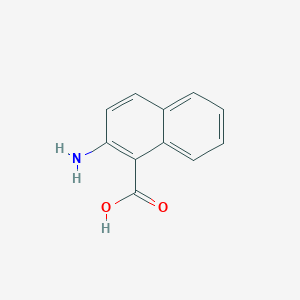

2-Amino-1-naphthoic acid

Beschreibung

Historical Context and Significance of Aminonaphthoic Acids in Organic Synthesis and Dye Chemistry

The history of aminonaphthoic acids is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. unb.ca Following the synthesis of the first aniline-based dye, Mauveine, in 1856, chemists began exploring a wide range of aromatic compounds as precursors for new colorants. unb.ca Naphthalene (B1677914) derivatives, readily available from coal tar, proved to be particularly valuable. iipseries.org

Aminonaphthoic acids and their related compounds, aminonaphthalenesulfonic acids, became crucial intermediates. gla.ac.uk These molecules could be diazotized at the amino group and then coupled with other aromatic compounds to form azo dyes, which constitute the largest and most versatile class of synthetic dyes. unb.caiipseries.org The specific positioning of the amino and carboxyl or sulfonic acid groups on the naphthalene ring allowed for fine-tuning of the resulting dye's color and properties, such as its affinity for different fibers. iipseries.org

For instance, H-acid (8-amino-1-naphthol-3,6-disulfonic acid), an important bifunctional intermediate, can be selectively coupled to create complex disazo dyes like C.I. Acid Black 1. britannica.com The historical importance of these intermediates is further highlighted by early 20th-century research focused on preparing various aminohydroxynaphthoic acids specifically for their potential as dye precursors. gla.ac.ukgla.ac.uk Over time, certain naphthalene-based intermediates like the carcinogenic 2-naphthylamine (B18577) were replaced by safer alternatives, such as 2-amino-1-naphthalenesulfonic acid, to mitigate health risks in dye manufacturing. nih.gov Beyond dyes, early research in the 1930s also explored aminonaphthoic acid esters for pharmaceutical applications, such as local anesthetics. stanford.edu

Current Research Landscape of 2-Amino-1-naphthoic Acid

In modern chemical research, this compound is primarily valued as a molecular building block. chembk.com Its fundamental properties are well-characterized, providing a reliable starting point for multi-step syntheses. The compound appears as a white to light yellow or yellow to brown crystalline powder. chembk.comsigmaaldrich.com

As an organic intermediate, it is utilized in the synthesis of a variety of organic compounds, including specialized dyes like fluorescent dyes and materials with specific optical properties. chembk.com Its preparation can be achieved through methods such as the condensation reaction of naphthalene and chloroacetic acid. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79979-69-4 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.2 g/mol |

| Appearance | Yellow to Brown Solid |

| IUPAC Name | This compound |

| Solubility | Slightly soluble in water, soluble in acid and alkali solutions. chembk.com |

| Storage Temperature | Room temperature, sealed in dry, dark place. sigmaaldrich.com |

This table was generated using data from multiple sources. chembk.comsigmaaldrich.comsigmaaldrich.com

Distinction and Relationship to Isomeric Aminonaphthoic Acids

The properties and applications of aminonaphthoic acids are highly dependent on the substitution pattern of the functional groups on the naphthalene core. This compound is one of several isomers, with 1-Amino-2-naphthoic acid and 3-Amino-2-naphthoic acid being notable examples. The distinct spatial arrangement of the amino and carboxylic acid groups in these isomers leads to significant differences in their reactivity and utility. innoscience.ru

For example, 3-Amino-2-naphthoic acid has been extensively studied for applications beyond traditional dye synthesis. nih.govchemicalbook.com It serves as a key reactant in the Friedländer hetero-annulation reaction to produce complex carbazole-fused benzoquinolines. chemicalbook.com Furthermore, it has been developed into a "turn-on" fluorescence probe for the sensitive and selective detection of the cyanate (B1221674) anion (CNO⁻), a biomarker for chronic kidney disease. chemicalbook.comchemicalbook.com This application leverages the specific electronic properties conferred by the 3-amino, 2-carboxy substitution pattern. chemicalbook.com

The synthesis and purification methods also differ; for instance, a well-established procedure for creating 3-Amino-2-naphthoic acid involves heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849) under pressure in the presence of catalysts. orgsyn.org The differing properties underscore how a simple change in isomerism can unlock entirely different fields of application. nih.gov

Table 2: Comparison of Isomeric Aminonaphthoic Acids

| Property | This compound | 1-Amino-2-naphthoic Acid | 3-Amino-2-naphthoic Acid |

| Structure | |||

| CAS Number | 79979-69-4 chemsrc.com | 4919-43-1 nih.gov | 5959-52-4 nih.gov |

| IUPAC Name | This compound sigmaaldrich.com | 1-aminonaphthalene-2-carboxylic acid nih.gov | 3-aminonaphthalene-2-carboxylic acid nih.gov |

| Melting Point | 200-206 °C chembk.com | Not specified | 214–215 °C orgsyn.org |

| Appearance | Yellow to Brown Solid sigmaaldrich.com | Not specified | Yellow, powdery substance orgsyn.org |

| Notable Use | Intermediate for dyes and optical materials. chembk.com | Synthetic building block. fluorochem.co.uk | Precursor for fused heterocycles; fluorescence probe. chemicalbook.com |

This table was generated using data from multiple sources.

Emerging Research Frontiers for this compound Derivatives

The contemporary utility of this compound is expanding into advanced fields, particularly medicinal chemistry and materials science, through the synthesis of novel derivatives. researchgate.net A significant area of research is the development of complex molecules with potential therapeutic activity.

Researchers have synthesized a series of naphthoquinone amino acid derivatives designed as proteasome inhibitors. tandfonline.comnih.gov The proteasome is a key target in cancer therapy, and these novel compounds, derived from amino acids and naphthoquinone structures, have shown inhibitory activity against its active sites. nih.gov Similarly, other research has explored different naphthoic acid derivatives for their cytotoxic effects against cancer cells, often attributed to their ability to interfere with cellular processes. ontosight.ai

The creation of these sophisticated derivatives is often challenging due to steric constraints and the need for multi-step synthetic pathways. nih.gov Therefore, an active research frontier involves the development of new synthetic methodologies. Recent advances include Lewis-acid-mediated rearrangements and photoredox catalysis to access naphthoic acid derivatives with novel and previously hard-to-access substitution patterns. nih.govresearchgate.net These methods provide chemists with the tools to build a wider library of this compound derivatives, paving the way for the discovery of new bioactive compounds and functional materials. researchgate.netnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminonaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOWHCCVISNMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508722 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79979-69-4 | |

| Record name | 2-Aminonaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 1 Naphthoic Acid and Its Precursors

Classical Synthetic Routes and Their Modern Adaptations

The most established route to 2-Amino-1-naphthoic acid hinges on a three-step sequence starting from 2-methylnaphthalene (B46627):

Oxidation: The methyl group of 2-methylnaphthalene is oxidized to a carboxylic acid, forming 2-naphthoic acid.

Nitration: The resulting 2-naphthoic acid undergoes electrophilic aromatic substitution to introduce a nitro group, primarily at the C1 position, yielding 1-nitro-2-naphthoic acid.

Reduction: The nitro group of 1-nitro-2-naphthoic acid is reduced to an amino group, completing the synthesis of this compound.

The final step in this synthetic sequence is the reduction of the nitro group. This transformation is a standard procedure in organic synthesis. The reduction of 1-nitro-2-naphthoic acid to this compound can be effectively achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with metals in acidic media, such as tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). rsc.orgnih.govlibretexts.org The choice of method depends on factors like scale, desired purity, and functional group tolerance.

The synthesis begins with the oxidation of 2-methylnaphthalene to 2-naphthoic acid. This process is a crucial step that converts a simple hydrocarbon into a functionalized aromatic carboxylic acid. orgsyn.orggoogle.com Liquid-phase oxidation, often using air or molecular oxygen as the oxidant, is a preferred industrial method due to its efficiency and the use of an inexpensive oxidant. researchgate.netrsc.org

The liquid-phase oxidation of 2-methylnaphthalene is effectively catalyzed by a multi-component system, most notably a combination of cobalt and manganese salts (e.g., acetates) with a bromide source (e.g., NaBr or KBr). google.comresearchgate.net This Co/Mn/Br system is a cornerstone of many industrial oxidation processes for alkylaromatics. rsc.orgacs.org

The catalytic cycle is understood to be a radical mechanism. google.com The metal salts, particularly cobalt and manganese, facilitate the decomposition of hydroperoxides, which are key intermediates, to generate reactive radical species. The bromide component plays a crucial role as a promoter, generating bromine radicals that accelerate the reaction by abstracting hydrogen atoms from the methyl group, thereby initiating the oxidation chain reaction more efficiently. google.com Studies have shown that while individual components like Co-Br or Mn-Br have catalytic activity, the synergistic combination of Co-Mn-Br often provides superior performance in terms of reaction rate and yield. researchgate.net

Table 1: Effect of Catalyst Composition on 2-Methylnaphthalene Oxidation

| Catalyst System | Relative Activity | Key Observations | Source |

|---|---|---|---|

| Co/Mn/Br | High | Synergistic effect observed, leading to efficient oxidation. | researchgate.net |

| Mn-Br | Moderate | Reaction proceeds smoothly but may require longer times. | researchgate.net |

| Co-Br | Moderate | Effective, but may be less efficient than Mn-Br or Co/Mn/Br. | researchgate.net |

| Co-Mn | Low | Little catalytic activity without the presence of bromide. | researchgate.net |

The efficiency and selectivity of the 2-methylnaphthalene oxidation are highly dependent on reaction parameters such as temperature, pressure (related to oxidant concentration), and solvent. researchgate.netacs.org Optimization of these conditions is critical to maximize the yield of 2-naphthoic acid while minimizing the formation of byproducts. researchgate.netnih.gov

Research has demonstrated that increasing the reaction temperature generally increases the conversion rate. However, excessively high temperatures can lead to undesired side reactions and product degradation. Similarly, the pressure of the oxidant (e.g., air) influences the reaction rate. A sufficient concentration of oxygen is necessary for the catalytic cycle to proceed efficiently. The solvent, typically acetic acid, also plays a vital role in the reaction medium. acs.orgmdpi.com

Table 2: Example of Optimized Reaction Parameters for Alkylaromatic Oxidation

| Parameter | Optimized Value | Effect | Source |

|---|---|---|---|

| Temperature | 85 - 180 °C | Balances reaction rate and selectivity. | rsc.orgmdpi.com |

| Pressure (Air) | 1 - 13.8 MPa | Ensures sufficient oxidant for the reaction. | rsc.orgmdpi.com |

| Catalyst Loading | 1-4 wt% of substrate | Sufficient to catalyze the reaction without excessive cost. | researchgate.netrsc.org |

| Solvent | Acetic Acid | Provides a suitable medium for the radical chain reaction. | acs.org |

The second major step is the nitration of the 2-naphthoic acid synthesized in the previous stage. This is a classic electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the naphthalene (B1677914) ring. rsc.org The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.comunacademy.com

The mechanism of nitration involves the attack of the electron-rich naphthalene ring on the nitronium ion electrophile. wikipedia.orgmasterorganicchemistry.com This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. libretexts.orgwikipedia.org In the final, fast step, a weak base (like HSO₄⁻ or water) removes a proton from the carbon atom to which the nitro group has attached, restoring the aromaticity of the ring system and yielding the nitro-substituted product. masterorganicchemistry.commasterorganicchemistry.com

The position of nitration on the 2-naphthoic acid molecule is directed by the existing carboxyl group (-COOH). The -COOH group is an electron-withdrawing group and a meta-director in benzene (B151609) chemistry. wikipedia.org However, in the naphthalene system, the directing effects are more complex. The -COOH group at the C2 position deactivates the ring towards electrophilic attack. Substitution occurs preferentially on the other ring, primarily at the C5 and C8 positions. However, nitration to yield 1-nitro-2-naphthoic acid is also observed, indicating that substitution at the adjacent C1 position is a possible, albeit sometimes minor, pathway. rsc.org The separation of the desired 1-nitro isomer from other isomers like 5-nitro-2-naphthoic acid and 8-nitro-2-naphthoic acid is a critical purification step. rsc.org

Reduction of Nitro-Substituted Naphthoic Acids (e.g., 1-Nitro-2-naphthoic acid)

Nitration of 2-Naphthoic Acid to 1-Nitro-2-naphthoic Acid

Control of Regioselectivity and Byproduct Minimization

Achieving specific regioselectivity is a critical challenge in the synthesis of substituted naphthalenes. In the context of naphthoic acids, directing groups play a crucial role in determining the position of functionalization. For instance, palladium-catalyzed C-H arylation of 1-naphthamides can be directed to either the C4 or C7 position by selecting the appropriate directing group, demonstrating a switchable regioselectivity under otherwise identical reaction conditions. researchgate.net This control is essential to avoid the formation of undesired isomers. The presence of ubiquitous C-H bonds often leads to challenges in regioselectivity, which can be addressed using a directing group strategy that favors the formation of thermodynamically stable 5- or 6-membered metallacycles, typically resulting in proximal functionalization. researchgate.net

In enzymatic reactions, the regioselectivity of C-H bond oxygenation can be controlled by covalently installed directing groups. For example, by altering the position of an anchoring amine group in a substrate, the regioselectivity of hydroxylation by the PikC monooxygenase can be reversed. acs.org This highlights the potential of directing groups to overcome the intrinsic reactivity of the substrate and achieve site-specific modifications. acs.org

Minimizing byproducts is another key aspect of efficient synthesis. In the production of 2-amino-1-naphthalenesulfonic acid (Tobias acid), a precursor to this compound, the Bucherer reaction is commonly used. However, this reaction can form the carcinogenic byproduct 2-aminonaphthalene. google.com An improved process involves the sulfonation of 2-hydroxynaphthalene with chlorosulfonic acid in an inert organic solvent, followed by amination, to produce Tobias acid with a very low content of this hazardous byproduct. google.com Similarly, in the synthesis of 2-ethoxy-1-naphthoic acid, replacing sulfuric acid with hydrated sodium pyrosulfate as a catalyst and potassium permanganate (B83412) with hydrogen peroxide as an oxidant reduces waste and avoids the formation of solid byproducts. google.com

Amination Reactions (e.g., Bucherer Reaction, Amination of Hydroxynaphthalenesulfonic Acid Derivatives)

Amination reactions are fundamental to the synthesis of this compound and its derivatives. The Bucherer reaction is a widely utilized method for converting naphthols to naphthylamines. wikipedia.org It involves the reversible reaction of a naphthol with ammonia (B1221849) and sodium bisulfite. wikipedia.org This reaction is crucial in the industrial production of aminonaphthalenesulfonic acids, which are precursors to dyes. wikipedia.org For example, 2-amino-1-naphthalenesulfonic acid (Tobias acid) is prepared via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonium (B1175870) salts. wikipedia.org Similarly, 6-amino-2-naphthoic acid can be synthesized from 6-hydroxy-2-naphthoic acid using the Bucherer reaction with ammonia in the presence of a sulfite (B76179) or bisulfite catalyst. google.com

The amination of hydroxynaphthalenesulfonic acid derivatives is another important route. For instance, 2-amino-1-naphthalenesulfonic acid can be synthesized by the amination of the corresponding hydroxynaphthalenesulfonic acid. nih.gov This process typically involves heating the hydroxy derivative with ammonium hydrogen sulfite and ammonia. nih.gov

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of advanced and environmentally friendly synthetic methods. These approaches aim to improve efficiency, reduce waste, and utilize safer reagents and conditions.

One-Pot Multicomponent Reactions

Catalyst Design for Environmentally Benign Protocols (e.g., Tannic Acid, Succinic Acid)

The choice of catalyst is pivotal in developing green synthetic protocols. Tannic acid, a naturally occurring and biodegradable polyphenol, has been successfully employed as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols through a three-component reaction of β-naphthol, aldehydes, and amides. researchgate.net This solvent-free method is both cost-effective and environmentally friendly. researchgate.net Similarly, tannic acid has been used to catalyze the synthesis of chromeno-pyrimidine-2,5-dione/thione derivatives in an aqueous ethanol (B145695) solution, avoiding the need for volatile organic solvents and toxic metal catalysts. asianpubs.org

Succinic acid has also been identified as a catalyst in the anaerobic degradation of 2-methylnaphthalene, leading to the formation of naphthyl-2-methyl-succinic acid and naphthyl-2-methylene-succinic acid. grafiati.com

Solvent-Free and Energy-Efficient Methodologies (e.g., Grindstone Chemistry, Microwave Irradiation)

Solvent-free reaction conditions and energy-efficient techniques like microwave irradiation are cornerstones of green chemistry. "Grindstone chemistry," a solvent-free method involving grinding reactants together, has been used for the synthesis of 2-amino/arylamino-4-(1-naphthyl)thiazole derivatives. connectjournals.com This eco-friendly technique offers a clean, safe, and mild route to these compounds. connectjournals.com

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for various reactions. clockss.org For example, the self-condensation of substituted phenylpropiolic acid derivatives to form naphtho[2,3-c]furan-1,3-dione (B147156) derivatives was achieved in just three minutes under microwave irradiation, a significant improvement over conventional heating methods. clockss.org Microwave irradiation has also been successfully applied to the synthesis of pyrazolo[3,4-b]pyridine derivatives, resulting in better yields in shorter times compared to conventional heating. beilstein-journals.org Furthermore, microwave-assisted direct amidation of naphthoic acid esters with anilines provides an efficient route to naphthamides. mdpi.comacs.org

Electrochemical Synthesis Strategies

Electrochemical methods offer a green alternative to traditional synthesis by using electricity to drive chemical reactions, often avoiding harsh reagents. The electrochemical carboxylation of imines has been demonstrated as a viable method for synthesizing amino acids. This process involves the reduction of an imine to a radical anion, which then reacts with CO2. acs.org A key advantage is the rapid acidification of the unstable anion intermediate in a flow operation, which prevents decomposition. acs.org

Furthermore, the synthesis of a naphthoquinone amino acid has been developed, which is amenable to solid-phase peptide synthesis. nih.gov This synthetic amino acid is chemically robust and can be incorporated into proteins, providing a platform for studying biological energy conversion processes. nih.gov

Cascade and Tandem Reaction Sequences (e.g., Michael Addition/Enolate-Nitrile Coupling)

A notable advance in the synthesis of aminonaphthoic acid derivatives involves a sequential Michael addition/enolate-nitrile coupling reaction. This tandem process provides an efficient route to construct the naphthalene ring system. For instance, a highly efficient general method has been developed for the preparation of 1-amino-2-naphthalenecarboxylic acid derivatives, which are structural isomers of the title compound. acs.org This methodology involves the reaction of 2-(lithiomethyl)benzonitriles with α,β-unsaturated carboxylates. The reaction proceeds through a Michael addition, followed by an intramolecular enolate-nitrile coupling of the resulting enolate intermediate, promoted by zinc iodide. acs.org This sequence yields 1-amino-3,4-dihydro-2-naphthalenecarboxylates, which can then be dehydrogenated to the corresponding 1-amino-2-naphthalenecarboxylic acid derivatives using palladium on activated carbon in a suitable solvent like refluxing p-cymene. acs.orgacs.org

Synthesis of Specific Derivatives for Targeted Research

The functionalization of the this compound scaffold is crucial for tuning its chemical and biological properties. Various derivatives have been synthesized for specific research purposes.

Halogenated and Alkylated Derivatives

Halogenated derivatives of naphthoic acids are important intermediates in organic synthesis. For example, 4-chloro-, 4-bromo-, and 4-iodo-1-naphthoic acids have been synthesized via a Friedel-Crafts acylation of the corresponding 1-halonaphthalene with acetyl chloride, followed by a King reaction and subsequent hydrolysis. nih.gov A similar strategy could be envisioned for the halogenation of a suitably protected this compound derivative.

A more direct approach to halogenated aminonaphthoic acids involves the Sandmeyer reaction. For instance, 6-bromo-2-naphthoic acid can be synthesized from 6-amino-2-naphthoic acid via diazotization followed by treatment with copper(I) bromide in hydrobromic acid. This method could be adapted to introduce a halogen atom at a specific position on the this compound ring system, provided a suitable amino-substituted precursor is available.

Alkylated derivatives of naphthoic acids have also been synthesized. For example, N-alkylethynyl derivatives of a 2-naphthoic acid antagonist were prepared by reacting the parent compound with bromoalkynes in the presence of potassium carbonate in DMF. nih.gov

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| Halogenated | Friedel-Crafts Acylation/King Reaction | 1-Halonaphthalene, Acetyl chloride, I₂, Pyridine | nih.gov |

| Halogenated | Sandmeyer Reaction | Diazonium salt, CuBr, HBr | |

| Alkylated | N-Alkylation | Bromoalkyne, K₂CO₃, DMF | nih.gov |

Ester and Acid Chloride Derivatives

Ester and acid chloride derivatives of this compound are valuable intermediates for further functionalization, such as in the synthesis of amides and larger molecular scaffolds. The synthesis of 1-naphthoyl chloride is commonly achieved by reacting 1-naphthoic acid with thionyl chloride, often in a solvent like toluene. chemicalbook.com A similar procedure can be applied to this compound, although protection of the amino group may be necessary to prevent unwanted side reactions. Another method involves the use of oxalyl chloride in a suitable solvent. google.com

Esterification of naphthoic acids can be accomplished through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. For more complex substrates, coupling agents can be employed. For example, N-{6-(ferrocenyl) ethynyl-2-naphthoyl} amino acid and dipeptide ethyl esters were prepared by coupling the corresponding ferrocenyl naphthoic acid with amino acid esters using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netrsc.org

| Derivative | Reagents and Conditions | Reference |

| Acid Chloride | Thionyl chloride, Toluene, Reflux | chemicalbook.com |

| Acid Chloride | Oxalyl chloride, Dichloromethane, 0 °C to reflux | google.com |

| Ester | Alcohol, Acid catalyst | General Method |

| Amide/Ester | EDC, HOBt, Amine/Alcohol | researchgate.netrsc.org |

Schiff Base Ligands Incorporating this compound Moieties

Schiff base ligands derived from amino acids and their derivatives are of significant interest in coordination chemistry. A new asymmetrically substituted ONOO Schiff base ligand, N-(2'-hydroxy-1'-naphthylidene)-3-amino-2-naphthoic acid, was synthesized in 70% yield through the condensation of 3-amino-2-naphthoic acid with 2-hydroxy-1-naphthaldehyde. mdpi.comclarku.edu This reaction highlights a common method for the formation of Schiff bases, which can be applied to this compound. The general procedure involves the reaction of the amino group of the naphthoic acid with a suitable aldehyde or ketone, often under reflux in a solvent like ethanol. These Schiff base ligands are valuable for the synthesis of metal complexes with interesting magnetic and catalytic properties. mdpi.comclarku.edu

| Reactant 1 (Amino-naphthoic acid) | Reactant 2 (Carbonyl Compound) | Product | Reference |

| 3-Amino-2-naphthoic acid | 2-Hydroxy-1-naphthaldehyde | N-(2'-hydroxy-1'-naphthylidene)-3-amino-2-naphthoic acid | mdpi.comclarku.edu |

Peptide and Amino Acid Conjugates

The conjugation of this compound with peptides and amino acids can lead to novel compounds with potential biological activity. The synthesis of such conjugates typically involves standard peptide coupling protocols. A series of N-(ferrocenyl)naphthoyl amino acid esters were prepared by coupling ferrocenyl naphthoic acids with various amino acid esters using EDC and HOBt as coupling agents. researchgate.netrsc.org This methodology is directly applicable to the coupling of this compound with amino acids or peptides. The carboxylic acid group of the naphthoic acid is activated by the coupling reagents, allowing for the formation of an amide bond with the free amino group of an amino acid or peptide. The amino group of the this compound itself could also be the site of peptide bond formation if the carboxylic acid is suitably protected.

| Coupling Reagents | Substrates | Product | Reference |

| EDC, HOBt | Ferrocenyl naphthoic acid, Amino acid esters | N-(ferrocenyl)naphthoyl amino acid esters | researchgate.netrsc.org |

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional moieties within a molecule by probing their characteristic vibrational frequencies. For 2-Amino-1-naphthoic acid, this involves characterizing the vibrations associated with the amino group (-NH₂), the carboxylic acid group (-COOH), and the aromatic naphthalene (B1677914) core.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that confirm its structure. In its solid state, the molecule likely exists as a zwitterion, where the acidic proton from the carboxyl group is transferred to the basic amino group. This results in a spectrum characteristic of an ammonium (B1175870) carboxylate.

Key vibrational bands can be assigned as follows:

N-H Stretching: The -NH₃⁺ group would exhibit broad absorption bands in the 2500–3000 cm⁻¹ region. These bands are often superimposed on the O-H stretching band of the carboxylic acid dimer if it exists in a non-zwitterionic form.

O-H Stretching: A very broad band for the carboxylic acid O-H stretch is anticipated between 2500 cm⁻¹ and 3300 cm⁻¹.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong indicator. For an aromatic carboxylic acid, this peak typically appears in the range of 1710-1680 cm⁻¹.

N-H Bending: Asymmetric and symmetric bending vibrations of the amino group (-NH₂) typically appear around 1640-1560 cm⁻¹.

Aromatic C=C Stretching: The naphthalene ring system gives rise to multiple sharp bands in the 1625-1400 cm⁻¹ region.

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretch and O-H in-plane bend of the carboxyl group are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

The table below summarizes the expected FT-IR peak assignments for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 | O-H Stretch (very broad) | Carboxylic Acid |

| 3500-3300 | N-H Stretch (asymmetric & symmetric) | Amino Group |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1640-1560 | N-H Bend | Amino Group |

| 1625-1450 | C=C Aromatic Ring Stretches | Naphthalene Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

This table presents expected frequency ranges based on standard infrared correlation charts and data from analogous compounds.

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be dominated by vibrations of the naphthalene ring system due to its high polarizability. Studies on the parent compound, 2-naphthoic acid, show strong Raman bands corresponding to ring stretching and breathing modes. spectrabase.comnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for analyzing aromatic acids. researchgate.net When this compound is adsorbed onto a roughened metal surface (such as silver or gold nanoparticles), a significant enhancement of the Raman signal occurs. The SERS spectrum can provide information on the molecule's orientation on the surface. For instance, enhancement of the carboxylate symmetric stretch and amino group vibrations would suggest that the molecule binds to the surface through these groups, likely adopting a tilted or perpendicular orientation relative to the metal surface. chemicalbook.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3060 | Aromatic C-H Stretch | Naphthalene Ring |

| 1620-1580 | Aromatic C=C Ring Stretch | Naphthalene Ring |

| ~1380 | Ring Breathing Mode | Naphthalene Ring |

| 1320-1210 | C-O Stretch | Carboxylic Acid |

| ~1250 | C-N Stretch | Amino Group |

This table presents expected frequency ranges based on data from analogous compounds like 2-naphthoic acid. spectrabase.comnih.gov

The correlation between the observed vibrational modes and the molecular structure is definitive. The presence of both N-H stretching and bending modes alongside the characteristic O-H and C=O stretching of a carboxylic acid confirms the bifunctional nature of the molecule. spectrabase.com The series of sharp bands in the 1625-1400 cm⁻¹ region are a clear fingerprint of the fused aromatic ring system of naphthalene. The specific frequencies and coupling of the C-O stretch and O-H bend are indicative of the carboxylic acid group being directly attached to this aromatic system. spectrabase.com By combining FT-IR and Raman data, a complete vibrational profile is established, confirming the presence and connectivity of the amino and carboxylic acid functional groups on the naphthalene scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution, providing unambiguous assignment of every proton and carbon atom.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies all non-equivalent carbon atoms. The electron-donating amino group and the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the aromatic protons and carbons.

¹H NMR: Six distinct aromatic proton signals are expected. The amino group (-NH₂) and carboxylic acid proton (-COOH) are also observable, though their signals can be broad and may exchange with deuterium (B1214612) in solvents like D₂O or DMSO-d₆. The protons on the substituted ring (H-3, H-4) and the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit characteristic splitting patterns (doublets, triplets, or multiplets).

¹³C NMR: Eleven distinct signals are expected: nine for the naphthalene ring system (including five quaternary carbons) and one for the carboxyl carbon. The chemical shift of the carboxyl carbon appears significantly downfield (>168 ppm). The shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

The tables below provide predicted chemical shift assignments for this compound.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | ~6.8-7.0 | Doublet (d) |

| H-4 | ~7.8-8.0 | Doublet (d) |

| H-5 | ~7.8-7.9 | Doublet (d) |

| H-6 | ~7.3-7.5 | Multiplet (m) |

| H-7 | ~7.3-7.5 | Multiplet (m) |

| H-8 | ~7.9-8.1 | Doublet (d) |

| -NH₂ | ~5.0-7.0 | Broad Singlet (br s) |

Note: Predicted values are based on standard substituent effects on a naphthalene core. Solvent is assumed to be DMSO-d₆.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-COOH) | ~105-110 |

| C-2 (C-NH₂) | ~145-150 |

| C-3 | ~115-120 |

| C-4 | ~128-132 |

| C-4a | ~124-128 |

| C-5 | ~125-129 |

| C-6 | ~126-130 |

| C-7 | ~122-126 |

| C-8 | ~128-132 |

| C-8a | ~133-137 |

Note: Predicted values are based on standard substituent effects on a naphthalene core.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguous structural confirmation. emerypharma.comlibretexts.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons, such as H-3 with H-4, and the sequence of couplings between H-5, H-6, H-7, and H-8, confirming the proton assignments on both aromatic rings. columbia.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the direct assignment of all protonated carbons (C-3 through C-8) by linking the known proton shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. This technique allows for the assignment of the quaternary (non-protonated) carbons. Key HMBC correlations would include:

The proton at H-8 correlating to the carboxyl carbon (C=O) and C-1, confirming the position of the carboxylic acid group.

The proton at H-3 correlating to the quaternary carbons C-1 and C-4a.

Protons H-4 and H-5 correlating to the ring-junction carbon C-4a.

Protons H-8 and H-5 correlating to the other ring-junction carbon C-8a.

Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and unequivocal assignment of the ¹H and ¹³C NMR spectra, thereby definitively verifying the constitution of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is pivotal for the precise determination of the elemental composition of a molecule by providing highly accurate mass measurements. This technique can differentiate between compounds with the same nominal mass but different chemical formulas. For instance, HRMS has been effectively used to analyze complex mixtures containing various organic acids, demonstrating its capability to generate accurate masses for molecular formula assignment. acs.org The high resolving power of instruments like the Orbitrap allows for the confident identification of compounds in intricate matrices. acs.org While specific HRMS data for this compound is not detailed in the provided results, the application of this technique to similar naphthoic acid derivatives and other amino acids underscores its importance. acs.orgresearchgate.net For example, in the analysis of naphthenic acids, HRMS was internally calibrated using known contaminants to improve mass accuracy at lower masses, a standard practice to ensure reliable data. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds before their detection by mass spectrometry. This method is widely used for the purity assessment and identification of substances. In the context of amino-substituted aromatic compounds, GC-MS has been employed to analyze related molecules like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) in biological samples. nih.gov The process often involves derivatization to enhance the volatility and thermal stability of the analyte, allowing for its passage through the gas chromatograph. nih.gov For example, the analysis of PhIP involved derivatization to form electron-capturing bis-pentafluorobenzyl derivatives, which facilitated detection at very low levels. nih.gov While a direct GC-MS analysis of this compound is not described, the technique has been applied to its isomer, 1-amino-2-naphthoic acid, indicating its applicability for the analysis of such compounds. nih.gov The analysis of metabolites from phenanthrene (B1679779) degradation, which include naphthoic acid derivatives, also utilized GC-MS to identify the chemical structures of the extracted compounds. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for both qualitative and quantitative analysis.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of a molecule is characterized by its absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals. For aromatic compounds like this compound, these transitions are typically π→π* and n→π*. The absorption spectra of proteins and amino acids are primarily characterized in the UV region. nih.gov Studies on charged amino acids have shown significant absorption beyond 250 nm. nih.gov For instance, the UV-visible spectrum of 2-naphthoic acid has been studied under various conditions, providing insight into its electronic properties. researchgate.net The introduction of an amino group, as in 2-amino-1,4-naphthoquinone, influences the electronic structure and results in characteristic absorption bands. sphinxsai.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and interpret the electronic transitions observed in experimental spectra. tandfonline.com These calculations can correlate the observed absorption peaks with specific electronic excitations, such as HOMO→LUMO transitions. tandfonline.com

Charge Transfer Studies and HOMO-LUMO Gap Correlations

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic properties and reactivity. rsc.orgmdpi.com This energy gap can be correlated with the electronic absorption spectra. A smaller HOMO-LUMO gap often indicates that charge transfer interactions are more likely to occur within the molecule, which can be observed in the UV-Vis spectrum. tandfonline.com The HOMO-LUMO gap determines the chemical stability, reactivity, and optical properties of a molecule. rsc.org For many organic molecules, this gap corresponds to the energy of the lowest-energy electronic transition, which can be experimentally determined from the onset of the absorption band in the UV-Vis spectrum. tandfonline.com Computational studies, often employing DFT, are used to calculate the energies of the HOMO and LUMO and to visualize their distribution within the molecule. sphinxsai.comfrontiersin.org For example, in one study, the calculated HOMO-LUMO gap for a related compound was found to be in good agreement with the experimentally determined optical band gap from the UV-Vis spectrum. tandfonline.com

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to a compound's properties.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction is a key analytical technique for identifying crystalline phases and analyzing the purity of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. This method is crucial for quality control, polymorphism screening, and stability studies.

Similar to the single-crystal data, there is no published powder X-ray diffraction pattern for this compound in the scientific literature or common databases. The absence of a reference PXRD pattern makes it challenging to confirm the identity and crystalline form of any synthesized batch of this compound without performing the analysis from scratch. Such a pattern would be characterized by a specific set of diffraction peaks at particular 2θ angles, which are determined by the crystal lattice of the compound. Without this fundamental data, the analysis and characterization of the crystalline state of this compound are significantly hampered.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to calculate the properties of various organic molecules, including substituted naphthoic acids. researchgate.netuobabylon.edu.iq

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 2-Amino-1-naphthoic acid (also known as o-Amino naphthoic acid), DFT calculations are used to find the equilibrium geometry by minimizing the total electronic energy. uobabylon.edu.iq These calculations predict key structural parameters such as bond lengths and bond angles. researchgate.net

The total energy values calculated for the optimized structure are typically negative, which indicates that the molecule is thermodynamically stable. ajol.info The optimization process provides the foundational structure for all subsequent property calculations. uobabylon.edu.iq

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential and characterizes the molecule's susceptibility to electrophilic attack. nih.govtandfonline.com

LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity and indicates susceptibility to nucleophilic attack. nih.govtandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. tandfonline.com A small energy gap suggests that a molecule is more reactive because it requires less energy to transfer an electron from the HOMO to the LUMO. ajol.info

Theoretical calculations for ortho-substituted naphthoic acids, including this compound, have determined the energies of these frontier orbitals. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Properties of this compound Data derived from theoretical calculations on ortho-substituted naphthoic acids. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -5.19 |

| LUMO Energy | -1.13 |

| Energy Gap (ΔE) | 4.06 |

DFT calculations can accurately predict various electronic properties that result from the molecule's charge distribution.

Dipole Moment (μ): The molecular dipole moment is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density across the molecule. nih.govresearchgate.net A non-zero dipole moment indicates an asymmetric charge distribution. For aromatic amino acids, a large dipole moment can be a significant feature influencing molecular interactions. d-nb.info Theoretical studies have calculated the dipole moment for this compound. researchgate.net

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.gov It is a key factor in determining intermolecular forces and nonlinear optical (NLO) properties. jcsp.org.pk

Table 2: Predicted Electronic Properties of this compound Data derived from theoretical calculations on ortho-substituted naphthoic acids. researchgate.net

| Property | Predicted Value |

| Dipole Moment (μ) | 2.06 Debye |

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov It provides detailed insight into conformational changes and intermolecular interactions, which are often inaccessible through static modeling alone.

MD simulations can be employed to study the conformational landscape and flexibility of this compound. The molecule possesses rotational freedom primarily around the single bonds connecting the carboxylic acid (-COOH) and amino (-NH2) groups to the rigid naphthalene (B1677914) ring. Simulations can track the torsional angles of these groups over time, revealing the preferred orientations and the energy barriers between different conformations. This type of analysis is crucial for understanding how the molecule's shape adapts in different environments, such as in solution or within a biological receptor site. researchgate.net While specific MD studies on the conformational flexibility of this compound are not widely published, the methodology is standard for molecules of this class.

The 2-naphthoic acid scaffold is recognized as a valuable template in medicinal chemistry for designing ligands that target specific biological receptors. nih.gov MD simulations and molecular docking are essential tools for modeling how these ligands interact with their protein targets at an atomic level.

For instance, derivatives of 2-naphthoic acid have been investigated as antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. nih.govresearchgate.net In these studies, computational models are first built, often based on the crystal structures of related receptors. nih.gov Docking simulations are then used to predict the most likely binding pose of the ligand within the receptor's binding pocket. acs.org Subsequent MD simulations can refine this binding pose and assess the stability of the ligand-receptor complex over time. nih.gov These models help identify key amino acid residues within the receptor that form critical interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand, such as the essential role of the carboxylate group of the naphthoic acid core in binding. nih.govresearchgate.net

Quantum Chemical Descriptors and QSAR Studies

Computational chemistry provides powerful tools for understanding the properties of this compound and its derivatives at a molecular level. By calculating quantum chemical descriptors, researchers can develop predictive models for reactivity and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity. For derivatives of naphthoic acid, QSAR analyses have been employed to understand how various structural modifications influence their therapeutic potential. These studies typically involve calculating a range of molecular descriptors—such as electronic, steric, and hydrophobic parameters—and using statistical methods to build a predictive model.

Research on related naphthalene derivatives has shown that properties like lipophilicity and the electronic character of substituents are critical for activity. For instance, in a series of ring-substituted 2-hydroxynaphthalene-1-carboxanilides, QSAR models revealed that higher lipophilicity and the presence of electron-withdrawing groups were advantageous for antimycobacterial activity. mdpi.com Similarly, studies on naphthoic acid derivatives as P2Y₁₄ receptor antagonists have highlighted the importance of drug-like characteristics, such as molecular weight and lipophilicity, which are key inputs for QSAR models. acs.org

To elucidate structure-cytotoxicity relationships, density functional theory (DFT) calculations have been used to determine electronic, steric, and hydrophobicity descriptors for related heterocyclic naphthalene systems. researchgate.net These descriptors form the basis of QSAR models that can predict the cytotoxicity of new analogues against various cancer cell lines. researchgate.net

Table 1: Key Descriptors in QSAR Models for Naphthoic Acid Derivatives

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Source |

|---|---|---|---|

| Electronic | Electron-withdrawing/donating character | Electron-withdrawing groups can enhance antimycobacterial activity by affecting the charge at the carbonyl moiety. mdpi.com | mdpi.com |

| Steric | Substituent position (ortho, meta, para) | ortho-substitution can decrease activity due to steric hindrance, which twists the molecule's planar structure. mdpi.com | mdpi.com |

| Hydrophobicity | Lipophilicity (e.g., LogP) | Higher lipophilicity often correlates with increased antimycobacterial activity by improving membrane permeation. mdpi.com | mdpi.com |

| Global | Molecular Weight | High molecular weight can negatively impact drug-like properties for receptor antagonists. acs.org | acs.org |

The electronic and steric properties of substituents on the this compound scaffold profoundly influence its chemical reactivity and biological interactions. The amino (-NH₂) group at the 2-position and the carboxylic acid (-COOH) group at the 1-position are the primary determinants of the molecule's intrinsic properties.

Electronic Effects: The amino group is a strong electron-donating group, which increases the electron density of the naphthalene ring system, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group is electron-withdrawing. The interplay between these two groups dictates the regioselectivity of further chemical modifications. In comparative studies of naphthoic acid derivatives, the strong electron-withdrawing nature of a trifluoromethyl (-CF₃) group was contrasted with the electron-donating properties of an amino group, highlighting how such substitutions can tune the electronic character and acidity of the molecule.

Steric Effects: The spatial arrangement of substituents can create steric hindrance, which impacts both reactivity and biological function. In studies of related 2-hydroxynaphthalene-1-carboxanilides, it was found that ortho-substituted derivatives showed lower antimycobacterial activity compared to meta- and para-substituted compounds. mdpi.com This was attributed to a steric effect where the ortho-substituent causes a twist in the molecular structure, disrupting the planarity that facilitates membrane permeation and interaction with biological targets. mdpi.com Computational studies on palladacycle catalysts derived from 2-iodo-1-naphthoic acid (a synthetic precursor) have also underscored the importance of steric factors. acs.orgnih.gov These studies suggest that optimizing the steric influence near the metal center is a crucial strategy for developing improved enantioselective catalysts. acs.orgnih.gov

Mechanistic Insights from Computational Modeling

Theoretical modeling, particularly using Density Functional Theory (DFT), has become indispensable for elucidating complex reaction mechanisms, investigating catalytic cycles, and understanding the photophysical behavior of molecules like this compound.

Electrophilic Aromatic Substitution: This class of reactions proceeds via a two-step mechanism: initial attack by an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com Computational modeling is highly effective for predicting the outcome of these reactions. For example, the regioselectivity of the electrophilic bromination of 2-naphthoic acid has been predicted by calculating the relative energies of the possible brominium ion intermediates. wuxibiology.com Such calculations can accurately identify the most nucleophilic center and thus the major product, which can be challenging to predict based on simple inspection of HOMO lobe sizes or ¹³C NMR shifts alone. wuxibiology.com

Reductive Coupling: While specific computational studies on the reductive coupling of this compound are not widely documented, the principles can be understood from related palladium-catalyzed reactions. Many catalytic cycles that form new C-C bonds conclude with a reductive elimination step from a metal center. acs.org Computational models of these processes, such as those involving palladacycles, elucidate the transition states and intermediates, providing a detailed picture of the bond-forming event. acs.orgnih.gov

Palladacycles: Derivatives of naphthoic acids are valuable ligands in catalysis. For instance, C,N-palladacycles prepared from 2-iodo-1-naphthoic acid and chiral β-amino alcohols have been investigated as catalysts for enantioselective allylic substitution reactions. acs.orgnih.govresearchgate.net Computational studies of this system have been crucial in elucidating the reaction mechanism. The calculations support an anti-acetoxypalladation/syn-deoxypalladation pathway, which proceeds without the formation of a traditional π-allyl palladium intermediate. acs.orgnih.gov Furthermore, these computational models have provided strategic direction for future catalyst design, indicating that modifying the steric environment around the carbon-ligated portion of the palladacycle is more promising for enhancing enantioselectivity than changes near the nitrogen heterocycle. acs.orgnih.gov

Supramolecular Catalysis: The non-covalent interactions of the carboxylic acid and amino groups in this compound make it a candidate for applications in supramolecular catalysis. In this approach, non-covalent interactions are used to assemble a catalyst and substrate, controlling selectivity. Studies on cocrystals of 1-hydroxy-2-naphthoic acid with N-containing heteroaromatics demonstrate the formation of stable and predictable hydrogen-bonding networks, or supramolecular synthons. mdpi.com These well-defined assemblies can create chiral pockets or channels that influence the outcome of a reaction. The use of amino acid derivatives to create self-assembled nanostructures for catalysis has also been explored, where the amino acid component plays a key role in stabilizing the catalytic species and enhancing its performance. nih.gov

The photophysical properties of this compound are of interest for applications in fluorescent probes and materials science. Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for studying the excited-state behavior of fluorescent molecules. nih.gov By measuring the fluorescence decay over time, one can obtain information about the different conformational states of the molecule and its interactions with the local environment. researchgate.netmdpi.com

Studies on the parent 2-naphthoic acid (2NA) embedded in polymer films have used TRFS to probe the micro-environment. researchgate.net The fluorescence decay of 2NA was found to be bi-exponential or tri-exponential depending on the polymer matrix and emission wavelength, indicating the presence of multiple excited-state species or conformations. researchgate.net

Table 2: Time-Resolved Fluorescence Decay Data for 2-Naphthoic Acid (2NA) in Polymer Films at 298 K

| Polymer | Emission Wavelength | Decay Fit | Components | Source |

|---|---|---|---|---|

| PMMA | Emission Maxima | Bi-exponential | - | researchgate.net |

| PMMA | Longer Wavelength | Tri-exponential | - | researchgate.net |

| CA | Emission Maxima | Bi-exponential | - | researchgate.net |

| CA | Longer Wavelength | Tri-exponential | - | researchgate.net |

PMMA: Poly(methyl methacrylate), CA: Cellulose acetate, PVA: Poly(vinyl alcohol). Specific decay times were not provided in the abstract.

Computational modeling provides deeper mechanistic insights into these excited-state processes. Non-adiabatic dynamics simulations can trace the pathway of a molecule after photoexcitation. For a structurally similar compound, 2-(1-naphthyl)phenol, simulations revealed a barrierless excited-state intramolecular proton transfer (ESIPT) process that occurs on a femtosecond timescale (437 fs). rsc.org These advanced computational methods can map out reaction pathways, identify conical intersections that facilitate rapid decay back to the ground state, and predict excited-state lifetimes, offering a detailed picture of the events following light absorption. rsc.org

Applications in Medicinal Chemistry and Pharmaceutical Research

Pharmacological Activities of 2-Amino-1-naphthoic Acid Derivatives

The versatility of the this compound core has allowed for the development of derivatives with diverse biological actions, including anticancer, anti-inflammatory, antiviral, and receptor-modulating activities.

Derivatives of the closely related 2-amino-1,4-naphthoquinone have shown notable cytotoxic activity against a range of human cancer cell lines. These compounds are considered promising candidates for the development of new chemotherapeutic agents. The mechanism of their anticancer effect is often attributed to the induction of apoptosis. nih.gov

A series of 2-amino-1,4-naphthoquinone-benzamides were synthesized and evaluated for their cytotoxic effects on MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Many of these compounds exhibited greater potency than the standard anticancer drug cisplatin (B142131) against the MDA-MB-231 and HT-29 cell lines. nih.gov For instance, certain aniline (B41778) and 3-nitroaniline (B104315) derivatives were found to be significantly more potent than cisplatin against the MDA-MB-231 cell line. nih.gov Further studies confirmed that these potent compounds induce apoptosis, a key mechanism for killing cancer cells. nih.govbohrium.com

Another study on 2-amino-naphthoquinones, synthesized from the reaction of 1,4-naphthoquinone (B94277) with various amino acids, also demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including glioblastoma (SF-295), breast carcinoma (MDAMB-435), and colon adenocarcinoma (HCT-8). nih.govresearchgate.net Notably, some of these compounds displayed high cytotoxicity and selectivity against the tested cancer cell lines, with IC50 values in the low microgram per milliliter range. nih.govresearchgate.net

Table 1: Cytotoxic Activity of Selected 2-Amino-1,4-naphthoquinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | nih.gov |

| 5l | MDA-MB-231 | 0.4 | nih.gov |

| Cisplatin | MDA-MB-231 | 31.5 | nih.gov |

| 5e | HT-29 | 0.5 | nih.gov |

| Cisplatin | HT-29 | 25.4 | nih.gov |

| 2 | SF-295 | 0.57 µg/mL | nih.gov |

| 2 | HL-60 | 0.7 µg/mL | nih.gov |

| 9 | MDAMB-435 | 1.18 µg/mL | nih.gov |

| 9 | HCT-8 | 1.33 µg/mL | nih.gov |

Research into naphthalene (B1677914) derivatives has revealed their potential as anti-inflammatory and analgesic agents. A study involving the synthesis of various α- and β-naphthalene derivatives incorporating azetidinyl and thiazolidinyl moieties demonstrated significant anti-inflammatory and analgesic properties in animal models. nih.gov Two compounds, in particular, exhibited potent anti-inflammatory activity comparable to the standard drugs phenylbutazone (B1037) and naproxen. nih.gov

Furthermore, synthetic 1,4-naphthoquinones have been investigated for their ability to prevent inflammation mediated by the purinergic P2X7 receptor. explorationpub.com Certain thioglucoside derivatives of 1,4-naphthoquinones demonstrated significant analgesic-like and anti-inflammatory activity in mouse models of pain and inflammation. explorationpub.com These compounds were effective in reducing acetic acid-induced writhing and carrageenan-induced paw edema, suggesting their potential as a basis for developing new anti-inflammatory and analgesic drugs. explorationpub.commdpi.com

Naphthoquinone derivatives have been a subject of interest for their antiviral properties. Specifically, a series of 2-aminomethyl-3-hydroxy-1,4-naphthoquinones have shown significant inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). nih.govnih.gov When encapsulated in liposomes, these derivatives were able to control both the early and late phases of HSV-1 replication. nih.govnih.gov Derivatives with benzyl (B1604629) and nitrobenzene (B124822) substituents were found to be particularly effective, with selective index values significantly higher than the standard antiviral drug acyclovir. nih.govnih.gov

The antiviral mechanism of some naphthoquinone derivatives is thought to involve the inhibition of viral replication processes. researchgate.net Studies have shown that these compounds can interfere with the late phase of the lytic replication cycle of HSV-1. researchgate.net The promising in vitro results suggest that these compounds could be further developed as novel anti-HSV-1 therapies. researchgate.net

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. nih.govnih.govresearchgate.net Over-activation of NMDA receptors is implicated in various neurological conditions, making NMDA receptor antagonists a significant area of research. nih.govfrontiersin.org Studies have shown that substitutions on the 2-naphthoic acid scaffold can influence the inhibitory activity and subtype selectivity of these compounds. nih.govnih.gov For example, the addition of a 3-amino or 3-hydroxy group to 2-naphthoic acid was found to increase its inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.govnih.govresearchgate.net

In addition to NMDA receptors, derivatives of 2-naphthoic acid have been developed as potent and selective antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. acs.orgnih.govnih.gov The compound 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) is a well-characterized, high-affinity antagonist for the P2Y14 receptor. nih.govresearchgate.net Researchers have utilized this scaffold to develop fluorescent molecular probes for studying the P2Y14 receptor. acs.orgnih.govresearchgate.net

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a key target in cancer therapy. nih.govnih.gov Naphthoquinone amino acid derivatives have been designed and synthesized as inhibitors of the proteasome. nih.govnih.gov Some of these compounds have demonstrated interesting inhibitory potency against the β1 and β5 subunits of the proteasome, with IC50 values in the sub-micromolar range. nih.govnih.gov This suggests that the naphthoquinone scaffold can be effectively utilized to develop novel proteasome inhibitors for cancer treatment.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For derivatives of this compound and related structures, SAR studies have provided valuable insights into the structural features required for their biological activities.

In the context of anticancer activity , for 2-amino-1,4-naphthoquinone-benzamide derivatives, the nature of the substituent on the benzamide (B126) moiety plays a significant role in their cytotoxic potency. nih.gov For instance, aromatic amine derivatives were generally found to be more potent than those with aliphatic amines. nih.gov

For the modulation of NMDA receptors , SAR studies on 2-naphthoic acid derivatives have revealed that substitutions at the 3-position can significantly impact subtype-selectivity. nih.govnih.gov Furthermore, the addition of halogen and phenyl groups to 2-hydroxy-3-naphthoic acid can lead to potent inhibitors. nih.govnih.gov The elimination of a hydroxyl group in certain derivatives was shown to increase selectivity for the GluN1/GluN2A subtype. nih.govnih.gov

Regarding P2Y14 receptor antagonists , SAR studies on the 2-naphthoic acid template have shown that the piperidine (B6355638) ring of the lead compound PPTN is a suitable site for modification to introduce fluorophores without compromising affinity. acs.orgnih.govresearchgate.net This has enabled the development of high-affinity fluorescent probes for this receptor. acs.orgnih.govresearchgate.net Varying the piperidine ring size and introducing bridging moieties have also been explored to modulate the properties of these antagonists. researchgate.net

Influence of Substituents on Biological Efficacy

The biological activity of 2-naphthoic acid derivatives can be profoundly altered by the introduction of various substituents. Research into P2Y14R antagonists has shown that the core scaffold can be functionalized with chain-elongated alkynyl or amino groups, which serve as handles for conjugation to other molecules, such as fluorophores. researchgate.netacs.org Encouragingly, these modifications can be made while preserving the high potency of the parent molecule. acs.org

In one notable example, conjugation of the 2-naphthoic acid derivative to a large fluorophore, Alexa Fluor 488 (AF488), did not diminish its efficacy. On the contrary, the resulting conjugate, MRS4174, exhibited an exceptionally high affinity for the P2Y14R, with a Kᵢ value of just 80 pM. researchgate.netacs.org This was a significant enhancement compared to its alkyne precursor, which had a Kᵢ of 13 nM. researchgate.netacs.org This demonstrates that even bulky substituents can be well-tolerated and can even contribute to enhanced binding, provided they are positioned correctly on the scaffold. nih.gov

Design Principles for Enhanced Bioactivity and Specificity

The development of potent 2-naphthoic acid-based compounds is underpinned by key design principles. A primary strategy involves leveraging a known high-affinity scaffold and introducing functional groups for specific purposes, such as fluorescence, through rational, structure-guided modifications. nih.gov The use of computational tools like homology modeling and ligand docking is central to this process, allowing for the prediction of binding modes and the identification of regions on the molecule that can be altered without loss of activity. researchgate.netnih.gov

This approach was successfully employed to convert a highly potent and selective P2Y14R antagonist into a series of high-affinity molecular probes. researchgate.net The core principle was to maintain the integrity of the 2-naphthoic acid scaffold, which is responsible for the tight binding to the receptor, while extending the structure at a non-critical position to attach a reporter group. nih.gov This demonstrates a powerful strategy for transforming optimized lead compounds into versatile research tools for receptor characterization. researchgate.netnih.gov

Ligand Design and Drug Discovery

The 2-naphthoic acid scaffold is not only a template for creating therapeutics but also for designing sophisticated ligands and probes essential for modern drug discovery, including target validation and screening assays.

Development of High-Affinity Ligands and Molecular Probes

The chemical stability and high affinity of the 2-naphthoic acid series make it an attractive platform for developing chemical probes. nih.gov Starting with the potent P2Y14R antagonist PPTN, researchers have engineered a new class of high-affinity molecular probes. researchgate.net

One such probe, the Alexa Fluor 488 conjugate named MRS4174, stands out for its exceptionally high affinity (Kᵢ = 80 pM). acs.org The successful synthesis of this and other derivatives illustrates that the 2-naphthoic acid template can be functionalized for use as molecular probes while maintaining, and even enhancing, its binding potency. researchgate.netacs.org These probes serve as valuable alternatives to traditional radioligands in pharmaceutical research. nih.gov

| Compound/Probe | Parent Scaffold | Modification/Conjugate | Affinity (Kᵢ) | Target Receptor |

| PPTN | 2-Naphthoic Acid Derivative | - | 0.3 nM | P2Y14R |

| Alkyne Precursor (22) | 2-Naphthoic Acid Derivative | Hexynyl intermediate | 13 nM | P2Y14R |

| MRS4174 (30) | 2-Naphthoic Acid Derivative | Alexa Fluor 488 | 80 pM | P2Y14R |

Fluorescent Probes for Receptor Detection and Characterization

Derivatives of the 2-naphthoic acid scaffold have been successfully transformed into fluorescent probes for receptor analysis. The highly potent AF488 conjugate, MRS4174, has been utilized as a tracer in whole-cell binding assays using flow cytometry to specifically detect and quantify P2Y14 receptors on the cell surface. acs.orgnih.gov

The specificity of these fluorescent probes was confirmed in competitive binding experiments. The binding of the probe to cells expressing P2Y14R was effectively blocked by known P2Y14R ligands but not by antagonists for other related receptors. nih.gov This high degree of specificity and the probe's exceptionally high affinity make it a superior tool for receptor characterization and for use in high-throughput screening assays to identify new drug candidates. acs.orgnih.gov

Chemosensors for Biomarker Detection

While the 2-naphthoic acid scaffold has been extensively developed into fluorescent probes for cellular receptor detection, its application as a chemosensor for detecting soluble biomarkers is less documented in the reviewed literature. The primary focus has been on creating tools that bind to specific protein targets on cell membranes, facilitating the study of receptor pharmacology and localization. The principles of rational design and fluorescent labeling could potentially be adapted for the development of chemosensors for specific biomarkers, representing a future avenue for research with this versatile chemical structure.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the synthesis, characterization, and biological activities of Cu(II), Ni(II), Zn(II), and Pd(II) metal complexes derived solely from the ligand this compound. The research required to fulfill the detailed sections of the requested article—including specific synthesis methods, characterization data, and results from antimicrobial and cytotoxic assays for these particular complexes—is not present in the public domain.

Scientific studies have extensively covered metal complexes of related compounds, such as other naphthoic acid derivatives, amino acid Schiff bases formed with naphthaldehydes, and various aminobenzoic acids. However, these compounds are structurally and chemically distinct from this compound, and their properties cannot be directly extrapolated.

Due to the strict requirement to focus solely on this compound and the lack of specific research findings for its metal chelates, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline without resorting to speculation. To maintain scientific integrity and accuracy, the article cannot be produced at this time. Further experimental research would be needed to generate the data required to populate the requested sections.

Applications in Materials Science and Industrial Chemistry

Precursor in Polymer Synthesis

The molecular architecture of 2-amino-1-naphthoic acid, possessing both an amine (-NH₂) and a carboxylic acid (-COOH) functional group, makes it an ideal candidate as a monomer for polycondensation reactions. This bifunctionality allows it to react with itself or with other monomers to form long-chain polymers, most notably polyamides.

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis typically involves the reaction between a dicarboxylic acid and a diamine. However, a single monomer unit like this compound, which contains both necessary functional groups, can undergo self-condensation to form an AB-type polyamide. This process involves the formation of an amide bond between the carboxylic acid group of one molecule and the amine group of another, with the elimination of water.

The incorporation of the rigid naphthalene (B1677914) ring into the polymer backbone is expected to impart several desirable properties to the resulting polyamide, including:

High Thermal Stability: The aromatic nature and rigidity of the naphthalene unit can increase the polymer's resistance to thermal degradation.

Enhanced Mechanical Strength: The planar structure can lead to strong intermolecular forces and a high degree of chain packing, contributing to increased tensile strength and modulus.

Chemical Resistance: Aromatic polyamides, often referred to as aramids, are known for their excellent resistance to a wide range of chemicals and solvents.

While specific research on the homopolymerization of this compound is not extensively detailed in publicly available literature, its structural analogy to other amino acids used in polymer synthesis suggests its significant potential in creating high-performance aromatic polyamides.

Dyes, Pigments, and Optical Brighteners

Historically, naphthalene derivatives have been fundamental intermediates in the synthesis of synthetic dyes. This compound and its sulfonated derivatives, such as 2-amino-1-naphthalenesulfonic acid (Tobias acid), are valuable precursors in the production of azo dyes. researchgate.net

Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (-N=N-). The synthesis involves a two-step process:

Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by reacting it with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures.